

# An In-depth Technical Guide to Ethyl 2-amino-5-isopropoxybenzoate

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## Compound of Interest

Compound Name: Ethyl 2-amino-5-isopropoxybenzoate

Cat. No.: B7866071

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Disclaimer: Direct experimental data for **Ethyl 2-amino-5-isopropoxybenzoate** is limited in publicly accessible literature. The following structural analysis, predicted data, and experimental protocols are based on established chemical principles and data from structurally analogous compounds.

## Introduction

**Ethyl 2-amino-5-isopropoxybenzoate** is an organic molecule belonging to the class of aminobenzoic acid esters. Its structure, featuring an anthranilate core with an isopropoxy substitution, suggests potential applications in medicinal chemistry and materials science. Anthranilate derivatives are known scaffolds in drug discovery, exhibiting a range of biological activities. The isopropoxy group can modulate the molecule's lipophilicity and metabolic stability, making it an interesting candidate for further investigation. This guide provides a comprehensive analysis of its structure, predicted properties, and a plausible synthetic route.

## Structural Analysis

The chemical structure of **Ethyl 2-amino-5-isopropoxybenzoate** is defined by a benzene ring substituted with an amino group at position 2, an ethyl ester at position 1, and an isopropoxy group at position 5.

Molecular Formula:  $C_{12}H_{17}NO_3$

Structure:

## Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic properties of **Ethyl 2-amino-5-isopropoxybenzoate**. These values were estimated using computational models and by analogy to similar compounds.

**Table 1: Predicted Physicochemical Properties**

Property	Predicted Value
Molecular Weight	223.27 g/mol
LogP (Octanol-Water Partition Coefficient)	2.8
Topological Polar Surface Area (TPSA)	61.8 Å <sup>2</sup>
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	4
Rotatable Bonds	5

**Table 2: Predicted <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>)**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.20	d	1H	Ar-H
~6.85	dd	1H	Ar-H
~6.70	d	1H	Ar-H
~4.50	sept	1H	-OCH(CH <sub>3</sub> ) <sub>2</sub>
~4.30	q	2H	-OCH <sub>2</sub> CH <sub>3</sub>
~4.00 (broad s)	2H	-NH <sub>2</sub>	
~1.35	t	3H	-OCH <sub>2</sub> CH <sub>3</sub>
~1.30	d	6H	-OCH(CH <sub>3</sub> ) <sub>2</sub>

**Table 3: Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>)**

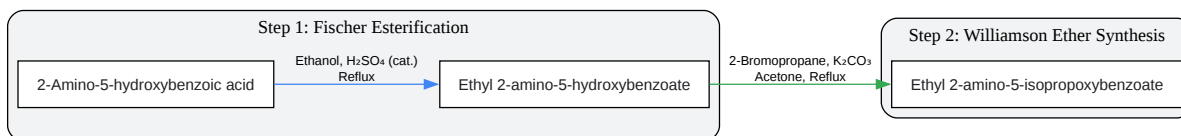
Chemical Shift (ppm)	Assignment
~168	C=O (ester)
~150	Ar-C-O
~140	Ar-C-NH <sub>2</sub>
~125	Ar-CH
~118	Ar-CH
~115	Ar-CH
~110	Ar-C (quaternary)
~70	-OCH(CH <sub>3</sub> ) <sub>2</sub>
~60	-OCH <sub>2</sub> CH <sub>3</sub>
~22	-OCH(CH <sub>3</sub> ) <sub>2</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 4: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group
3450-3300	N-H stretch (amine)
3000-2850	C-H stretch (aliphatic)
1720-1700	C=O stretch (ester)
1620-1580	C=C stretch (aromatic)
1250-1200	C-O stretch (ester)
1100-1000	C-O stretch (ether)

## Proposed Synthetic Pathway

A plausible and efficient synthesis of **Ethyl 2-amino-5-isopropoxybenzoate** can be envisioned in two key steps starting from the commercially available 2-amino-5-hydroxybenzoic acid. The proposed workflow involves the protection of the carboxylic acid via esterification, followed by the alkylation of the hydroxyl group.



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Proposed synthesis of **Ethyl 2-amino-5-isopropoxybenzoate**.

## Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis.

## Step 1: Synthesis of Ethyl 2-amino-5-hydroxybenzoate (Fischer Esterification)

Objective: To synthesize Ethyl 2-amino-5-hydroxybenzoate from 2-amino-5-hydroxybenzoic acid.

Materials:

- 2-amino-5-hydroxybenzoic acid (1.0 eq)
- Absolute Ethanol (10-20 volumes)
- Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
- 10% Sodium Carbonate solution
- Deionized Water
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, beaker, Buchner funnel.

Procedure:

- To a 250 mL round-bottom flask, add 2-amino-5-hydroxybenzoic acid and absolute ethanol.
- Stir the mixture until the solid is fully dissolved.
- Carefully and slowly, add concentrated sulfuric acid to the solution while stirring. A precipitate may form.
- Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a beaker containing ice-cold water.

- Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 7-8. Be cautious as CO<sub>2</sub> gas will evolve.
- The product, Ethyl 2-amino-5-hydroxybenzoate, will precipitate out of the solution.
- Collect the precipitate by vacuum filtration and wash with cold deionized water.
- Dry the product under vacuum to obtain the crude product, which can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if a higher purity is desired.

## Step 2: Synthesis of Ethyl 2-amino-5-isopropoxybenzoate (Williamson Ether Synthesis)

Objective: To synthesize the final product by alkylating the hydroxyl group of Ethyl 2-amino-5-hydroxybenzoate.

Materials:

- Ethyl 2-amino-5-hydroxybenzoate (1.0 eq)
- 2-Bromopropane (1.2 eq)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq)
- Acetone (anhydrous)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, separation funnel, Buchner funnel.

Procedure:

- In a dry 250 mL round-bottom flask, dissolve Ethyl 2-amino-5-hydroxybenzoate in anhydrous acetone.
- Add potassium carbonate to the solution.
- Add 2-bromopropane to the mixture.

- Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
- Remove the acetone from the filtrate using a rotary evaporator.
- Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **Ethyl 2-amino-5-isopropoxybenzoate** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

## Potential Applications in Drug Development

Derivatives of aminobenzoic acid are prevalent in pharmaceuticals. The structural features of **Ethyl 2-amino-5-isopropoxybenzoate** suggest several potential areas for investigation:

- **Analgesic and Anti-inflammatory Agents:** The anthranilic acid scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).
- **Local Anesthetics:** Esters of aminobenzoic acid, such as benzocaine, are well-known local anesthetics.<sup>[1][2]</sup>
- **Kinase Inhibitors:** The 2-aminobenzamide structure is a known hinge-binding motif for various protein kinases, making this compound a potential starting point for the development of targeted cancer therapies.

Further research and biological screening are necessary to elucidate the specific activities and therapeutic potential of this compound.

## Conclusion

While direct experimental data on **Ethyl 2-amino-5-isopropoxybenzoate** is not readily available, a thorough structural analysis and prediction of its properties can be made based on established chemical principles and analogous compounds. The proposed two-step synthesis is a viable route for its preparation, enabling further investigation into its chemical and biological properties. This technical guide provides a foundational resource for researchers interested in exploring the potential of this and similar molecules in drug discovery and other scientific disciplines.

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